molecular formula C8H13BrF3NO B13954694 (R)-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine

(R)-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine

Cat. No.: B13954694
M. Wt: 276.09 g/mol
InChI Key: SUTRLNKQACNECS-SSDOTTSWSA-N
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Description

®-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine is a chemical compound that belongs to the class of piperidines This compound is characterized by the presence of a bromoethoxy group and a trifluoromethyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine typically involves the reaction of ®-3-hydroxy-1-(trifluoromethyl)piperidine with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution reaction. The reaction mixture is then heated to a suitable temperature to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

®-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromoethoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce oxides or other oxidized forms.

Scientific Research Applications

®-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The bromoethoxy group can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(2-chloroethoxy)-1-(trifluoromethyl)piperidine
  • ®-3-(2-iodoethoxy)-1-(trifluoromethyl)piperidine
  • ®-3-(2-fluoroethoxy)-1-(trifluoromethyl)piperidine

Uniqueness

®-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine is unique due to the presence of the bromoethoxy group, which can undergo specific chemical reactions that are not possible with other halogenated analogs. The trifluoromethyl group also imparts distinct physicochemical properties, making this compound valuable in various research applications.

Properties

Molecular Formula

C8H13BrF3NO

Molecular Weight

276.09 g/mol

IUPAC Name

(3R)-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine

InChI

InChI=1S/C8H13BrF3NO/c9-3-5-14-7-2-1-4-13(6-7)8(10,11)12/h7H,1-6H2/t7-/m1/s1

InChI Key

SUTRLNKQACNECS-SSDOTTSWSA-N

Isomeric SMILES

C1C[C@H](CN(C1)C(F)(F)F)OCCBr

Canonical SMILES

C1CC(CN(C1)C(F)(F)F)OCCBr

Origin of Product

United States

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